molecular formula C8H7F3N2S B7724766 N'-[2-(trifluoromethyl)phenyl]carbamimidothioic acid

N'-[2-(trifluoromethyl)phenyl]carbamimidothioic acid

Cat. No.: B7724766
M. Wt: 220.22 g/mol
InChI Key: FVXFFFHGYOYYQX-UHFFFAOYSA-N
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Description

N’-[2-(trifluoromethyl)phenyl]carbamimidothioic acid is an organic compound that contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(trifluoromethyl)aniline with thiocyanate under acidic conditions to form the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of N’-[2-(trifluoromethyl)phenyl]carbamimidothioic acid may involve large-scale synthesis using similar methods as described above, but with optimizations for cost-effectiveness and scalability. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(trifluoromethyl)phenyl]carbamimidothioic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

N’-[2-(trifluoromethyl)phenyl]carbamimidothioic acid has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[2-(trifluoromethyl)phenyl]carbamimidothioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to improved efficacy in its applications. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N’-[2-(trifluoromethyl)phenyl]carbamimidothioate
  • 2-(trifluoromethyl)phenylboronic acid
  • Trifluoromethyl ketones

Uniqueness

N’-[2-(trifluoromethyl)phenyl]carbamimidothioic acid is unique due to its specific combination of a trifluoromethyl group and a carbamimidothioic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .

Properties

IUPAC Name

N'-[2-(trifluoromethyl)phenyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXFFFHGYOYYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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